molecular formula C11H21NO B6612039 5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide CAS No. 65560-17-0

5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide

Cat. No.: B6612039
CAS No.: 65560-17-0
M. Wt: 183.29 g/mol
InChI Key: FINKDHKJINNQQW-UHFFFAOYSA-N
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Description

5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide is an organic compound with the molecular formula C₁₁H₂₁NO It is a derivative of cyclohexane, characterized by the presence of a carboxamide group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide typically involves the reaction of 2-isopropyl-5-methylcyclohexanecarboxylic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or the direct amidation of the carboxylic acid. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexanecarboxylic acid
  • 5-Methyl-2-propan-2-ylcyclohexan-1-amine
  • N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Uniqueness

5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide is unique due to its specific structural configuration and the presence of the carboxamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINKDHKJINNQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591632
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65560-17-0
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide
Reactant of Route 2
5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide
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5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide
Reactant of Route 5
5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide
Reactant of Route 6
5-Methyl-2-propan-2-ylcyclohexane-1-carboxamide

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